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Compound of Interest

Compound Name: 3,5-dimethyl-3-cyclohexenone

CAS No.: 63507-69-7

Cat. No.: B3055246

Get Quote

Content Type: Technical Whitepaper Subject: Organic Synthesis & Medicinal Chemistry

Scaffolds CAS Registry: 63507-69-7 (3-en-1-one) | 1123-09-7 (2-en-1-one)

Executive Summary
In the landscape of cyclic enones, 3,5-dimethyl-3-cyclohexenone (the

-unsaturated isomer) represents a chemically distinct entity often overshadowed by its
conjugated analog, 3,5-dimethyl-2-cyclohexen-1-one (

-unsaturated). While the conjugated form (CAS 1123-09-7) is a ubiquitous building block in
drug development—serving as a Michael acceptor and PROTAC linker precursor—the
unconjugated 3-isomer (CAS 63507-69-7) offers unique reactivity patterns governed by its
kinetic instability and non-planar geometry.

This guide provides a rigorous analysis of the 3,5-dimethylcyclohexenone scaffold, focusing on

the synthesis of the kinetic isomer, the thermodynamics of tautomerization, and the specific

utility of these rings in constructing complex bioactive molecules.
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Chemical Architecture & Isomerism
The reactivity of 3,5-dimethylcyclohexenone is dictated by the position of the double bond

relative to the carbonyl group. Understanding this "Identity Crisis" is critical for experimental

design.

Structural Comparison

Feature

3,5-Dimethyl-3-

cyclohexenone (

)

3,5-Dimethyl-2-cyclohexen-

1-one (

)

CAS Number 63507-69-7 1123-09-7

Stability Kinetic Product (Unstable)
Thermodynamic Product

(Stable)

Geometry
Twisted Half-Chair (Non-

planar)
Planar Enone System

UV Absorption
Low

(Isolated C=C, C=O)

High

(K-band, Conjugated)

Reactivity 1,2-Addition, Olefin Metathesis Michael Addition, Diels-Alder

Key Proton
Acidic

-protons at C2
Vinylic proton at C2

The Tautomerization Trap
The 3-isomer readily isomerizes to the 2-isomer under acidic or basic conditions. This

transformation is driven by the formation of the conjugated

-system, which lowers the heat of hydrogenation by approximately 2-4 kcal/mol.

Mechanistic Insight: In the 3-en-1-one, the protons at C2 are doubly activated (adjacent to

carbonyl and vinyl). Deprotonation yields a dienolate that, upon reprotonation at C4 (kinetic) or

C2 (thermodynamic), dictates the product ratio.
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Figure 1: Acid/Base-catalyzed isomerization pathway. The 3-en-1-one exists in a precarious

equilibrium, rapidly collapsing to the 2-en-1-one unless pH is strictly neutral.

Synthetic Methodologies
Synthesis of the Kinetic Isomer (3-en-1-one)
Accessing the unconjugated 3,5-dimethyl-3-cyclohexenone requires conditions that prevent

conjugation. The classic route involves the Birch Reduction of 3,5-dimethylanisole followed by

mild hydrolysis.

Protocol: Birch Reduction - Hydrolysis Sequence

Precursor: 3,5-Dimethylanisole.

Reagents: Li or Na metal, Liquid NH

, EtOH (proton source), followed by Oxalic Acid (mild hydrolysis).

Step-by-Step Workflow:

Reduction: Dissolve 3,5-dimethylanisole in THF/t-BuOH. Add liquid NH

at -78°C.

Electron Transfer: Add Lithium wire in small pieces until a deep blue color persists (solvated

electrons).

Quench: Carefully add solid NH
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Cl to quench the radical anion. Evaporate NH

.

Hydrolysis (Critical Step): The intermediate is the enol ether (1-methoxy-3,5-dimethyl-1,4-

cyclohexadiene). To obtain the 3-en-1-one, hydrolyze with oxalic acid in aqueous THF at

0°C.

Note: Strong mineral acids (HCl) will catalyze the isomerization directly to the 2-en-1-one.

Isolation: Extract with diethyl ether, wash with bicarbonate, and dry over MgSO

. Purify via rapid chromatography on neutral alumina (silica is acidic enough to cause
isomerization).

Synthesis of the Thermodynamic Isomer (2-en-1-one)
For applications requiring the stable scaffold (e.g., PROTAC linkers), the Hagemann’s Ester

modification or direct condensation is preferred.

Protocol: Modified Aldol Condensation

Reagents: Ethyl acetoacetate + Crotonaldehyde (or equivalent precursors).

Cyclization: Base-catalyzed Robinson Annulation followed by decarboxylation.

Result: High yield of 3,5-dimethyl-2-cyclohexen-1-one.

Reactivity Profile & Applications
Drug Development Utility (PROTACs & Linkers)
The 3,5-dimethyl-2-cyclohexen-1-one scaffold is increasingly relevant in Targeted Protein

Degradation (TPD). The ring provides a rigid, hydrophobic spacer that can be functionalized at

the ketone (reductive amination) or the double bond (Michael addition).

Mechanism: The Michael acceptor moiety (in the 2-en form) can covalently bind to cysteine

residues in E3 ligases or target proteins, serving as a "warhead" for covalent drugs.
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Reference: Recent studies utilize dimethyl-cyclohexenone derivatives as precursors for

configurationally locked polyene chromophores and linkers in SMARCA2/4 degraders [1].

Pheromone Synthesis
While the specific "3,5-dimethyl-3-cyclohexenone" is not the primary Douglas-fir beetle

pheromone (which is 3-methyl-2-cyclohexen-1-one, MCH), the 3,5-dimethyl analogs are used

to probe the steric requirements of pheromone binding pockets.

Matsucoccus Pheromones: The scaffold is a synthetic precursor to the acyclic polyene

pheromones of Matsucoccus scale insects, where ring-opening metathesis or oxidative

cleavage of the cyclohexenone ring provides the chiral backbone [2].

Experimental Data Summary
Property Value (2-en-1-one) Source

Boiling Point 211-212 °C Sigma-Aldrich [3]

Density 0.881 g/mL NIST [4]

Refractive Index 1.483 Sigma-Aldrich [3]

Solubility

Soluble in EtOH, Ether;

Insoluble in H

O

PubChem [5]

Mandatory Visualization: Synthesis Logic
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Figure 2: Divergent synthetic pathways from a common aromatic precursor. Control of

hydrolysis conditions is the sole determinant for isolating the 3-en-1-one isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://webbook.nist.gov/
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b3055246/docs#3-5-dimethyl-3-cyclohexenone-structural-dynamics-synthetic-utility
https://www.benchchem.com/product/b3055246/docs#3-5-dimethyl-3-cyclohexenone-structural-dynamics-synthetic-utility
https://www.benchchem.com/product/b3055246/docs#3-5-dimethyl-3-cyclohexenone-structural-dynamics-synthetic-utility
https://www.benchchem.com/product/b3055246/docs#3-5-dimethyl-3-cyclohexenone-structural-dynamics-synthetic-utility
https://www.benchchem.com/product/b3055246?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055246?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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